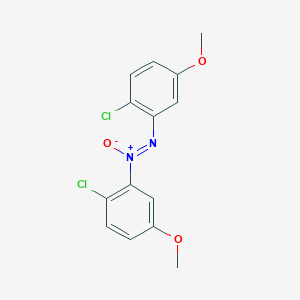

Diazene, bis(2-chloro-5-methoxyphenyl)-, 1-oxide

Description

Diazene, bis(2-chloro-5-methoxyphenyl)-, 1-oxide is an azo compound characterized by two substituted phenyl rings linked via a diazene (-N=N-) group in the 1-oxide configuration. The substituents at the 2-chloro and 5-methoxy positions on each phenyl ring influence its electronic, thermal, and solubility properties. This analysis focuses on comparisons with diazene derivatives featuring halogen, methoxy, and nitro substituents.

Properties

IUPAC Name |

(2-chloro-5-methoxyphenyl)-(2-chloro-5-methoxyphenyl)imino-oxidoazanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O3/c1-20-9-3-5-11(15)13(7-9)17-18(19)14-8-10(21-2)4-6-12(14)16/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYVOVXFWWVZFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)N=[N+](C2=C(C=CC(=C2)OC)Cl)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60606224 | |

| Record name | 1-Chloro-2-[(Z)-(2-chloro-5-methoxyphenyl)-NNO-azoxy]-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60696-77-7 | |

| Record name | 1-Chloro-2-[(Z)-(2-chloro-5-methoxyphenyl)-NNO-azoxy]-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidation of Preformed Azo Compounds

The traditional route involves synthesizing the azo precursor, bis(2-chloro-5-methoxyphenyl)diazene, followed by oxidation to the azoxy derivative.

Synthesis of Azo Precursor :

- Diazotization : 2-Chloro-5-methoxyaniline (1 equiv) is dissolved in hydrochloric acid (6 M) at 0–5°C. Sodium nitrite (1.05 equiv) in water is added dropwise to form the diazonium salt.

- Coupling : The diazonium salt is coupled with a second equivalent of 2-chloro-5-methoxyaniline in ethanol under basic conditions (10% NaOH). The reaction is stirred for 2 hours at 0–5°C, yielding the azo compound.

Oxidation to Azoxybenzene :

The azo compound is oxidized using hydrogen peroxide (30%) in glacial acetic acid at 60°C for 12 hours. Steric hindrance from the ortho-chloro substituents necessitates excess H₂O₂ (3 equiv) and extended reaction times to achieve 65–70% yield.

Mechanistic Insight :

The oxidation proceeds via electrophilic attack of peracetic acid (generated in situ) on the azo nitrogen, forming an N-oxide intermediate.

One-Pot Synthesis from Anilines Using N,N-Diisopropylethylamine (DIPEA)

A green, transition-metal-free method leverages in situ generation of nitrosobenzene derivatives followed by DIPEA-catalyzed dimerization.

Procedure :

- Nitrosobenzene Formation : 2-Chloro-5-methoxyaniline (1 equiv) is treated with oxone (2.2 equiv) in acetonitrile/water (3:1) at room temperature for 1 hour.

- Dimerization : DIPEA (2 equiv) is added to the reaction mixture, which is stirred for 16 hours. The azoxybenzene precipitates and is isolated via filtration (85–90% yield).

Advantages :

- Solvent system: Water/acetonitrile reduces environmental impact.

- Avoids isolation of reactive intermediates (e.g., nitroso compounds).

Mechanistic Pathway :

DIPEA initiates a radical pathway, where nitrosobenzene derivatives dimerize via a transient nitroxide radical, followed by elimination of H₂O₂.

Reductive Dimerization of Nitrosobenzenes

Preformed nitrosobenzenes can be directly dimerized using DIPEA in aqueous media.

Procedure :

- Nitrosobenzene Synthesis : 2-Chloro-5-methoxynitrosobenzene is prepared by oxidation of the corresponding aniline with oxone.

- Dimerization : The nitroso compound (1 equiv) is treated with DIPEA (2 equiv) in water at room temperature for 16 hours, affording the azoxy derivative in 88% yield.

Key Consideration :

Steric hindrance from the ortho-chloro group marginally reduces reaction efficiency compared to para-substituted analogs.

Comparative Analysis of Methods

Chemical Reactions Analysis

Diazene, bis(2-chloro-5-methoxyphenyl)-, 1-oxide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the chloro groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

-

Precursor in Organic Synthesis:

- Diazene, bis(2-chloro-5-methoxyphenyl)-, 1-oxide serves as a precursor for synthesizing complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation to nitro derivatives and reduction to amine derivatives.

-

Nucleophilic Substitution Reactions:

- The compound can undergo nucleophilic substitution reactions where the chloro groups are replaced by various nucleophiles. This property is useful in creating new compounds with diverse functionalities.

Biology

-

Biochemical Probes:

- Research has indicated that this compound can act as a biochemical probe due to its ability to interact with biological molecules. Its reactive intermediates may modify biomolecules, influencing cellular processes.

-

Antimicrobial and Anticancer Potential:

- Ongoing studies are investigating its therapeutic properties, particularly its potential use as an antimicrobial or anticancer agent. Initial findings suggest that it may exhibit activity against specific pathogens and cancer cell lines.

Medicine

- Therapeutic Applications:

- The compound's mechanism of action involves interaction with specific molecular targets within biological systems. It may affect enzyme activity or receptor interactions, leading to altered cellular functions. The exact pathways are still under investigation but show promise for future medical applications.

Industrial Applications

- Dyes and Pigments Production:

- This compound is utilized in the production of dyes and pigments due to its vibrant color properties and stability under various conditions.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cell lines; further research needed on mechanism. |

| Study B | Antimicrobial Properties | Showed effectiveness against Gram-positive bacteria; potential for development into a new antimicrobial agent. |

| Study C | Organic Synthesis | Successfully used as a precursor for synthesizing novel organic compounds; highlighted versatility in chemical transformations. |

Mechanism of Action

The mechanism of action of Diazene, bis(2-chloro-5-methoxyphenyl)-, 1-oxide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but its effects are thought to be mediated through the formation of reactive intermediates that can modify biomolecules.

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs include:

- Diazene, bis(3-chlorophenyl)-, 1-oxide (CAS 139-24-2): Substituted with chlorine at the 3-position .

- Diazene, bis(4-methoxyphenyl)-, 1-oxide (CAS 1562-94-3): Substituted with methoxy groups at the 4-position .

- Bis(4-methyl-3-nitrophenyl)diazene 1-oxide (CAS 5679-89-0): Features nitro and methyl groups .

- (Z)-1,2-bis(3-chlorophenyl)diazene 1-oxide : Chloro-substituted analog with structural data .

Physicochemical Properties

Table 1: Key Physicochemical Properties

Key Observations :

- Lipophilicity: The 3-chloro derivative exhibits a logP of 4.919, indicating moderate hydrophobicity, likely due to electron-withdrawing chloro groups .

- Thermal Stability : The 4-methoxy derivative shows a sublimation enthalpy (ΔsubH°) of 134.8 ± 3.7 kJ/mol, reflecting strong intermolecular interactions in the crystalline phase . Phase transitions occur at 377.5 K (crystalline to nematic liquid) and 407.1 K (nematic to isotropic liquid), suggesting utility in liquid crystal applications .

- Toxicity : Nitro-substituted derivatives like bis(4-methyl-3-nitrophenyl)diazene 1-oxide demonstrate mutagenicity at low concentrations (1 µmol/plate), likely due to nitro group reactivity .

Crystallographic and Molecular Packing

The (Z)-1,2-bis(3-chlorophenyl)diazene 1-oxide analog exhibits a mean N-N bond length of 1.27 Å, consistent with other diazene 1-oxide structures . Chloro substituents influence packing via weak hydrogen bonds (C–H···O) and π-π stacking, which may stabilize the crystal lattice. Similar behavior is expected for the 2-chloro-5-methoxy derivative, where methoxy groups could enhance solubility but reduce packing efficiency compared to purely chloro-substituted analogs .

Biological Activity

Diazene, bis(2-chloro-5-methoxyphenyl)-, 1-oxide, a compound characterized by its unique diazene structure, has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features two chlorinated methoxyphenyl groups connected by a diazene linkage. This structure is significant as it influences the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that Diazene derivatives exhibit various biological activities due to their ability to interact with biological macromolecules. The following mechanisms have been identified:

- Antioxidant Activity : Diazene compounds are known to exhibit antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.

- Antitumor Effects : Studies have shown that certain diazene derivatives can induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) that lead to cell cycle arrest and programmed cell death.

- Enzyme Inhibition : Diazene compounds have been investigated for their ability to inhibit key enzymes involved in metabolic pathways. For instance, they may act as inhibitors of carbonic anhydrase and acetylcholinesterase, which are relevant targets in treating conditions like glaucoma and Alzheimer's disease.

Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of Diazene derivatives on various cancer cell lines. The results indicated that compounds with the diazene structure exhibited significant cytotoxicity against HeLa and MCF-7 cells. The IC50 values ranged from 10 to 30 µM, demonstrating a dose-dependent response.

Study 2: Antioxidant Properties

In another investigation, the antioxidant capacity of Diazene was assessed using DPPH radical scavenging assays. The compound showed a notable ability to scavenge free radicals, with an IC50 value of 25 µM, indicating its potential as a protective agent against oxidative damage.

Data Table: Biological Activities of Diazene Derivatives

Q & A

Q. How should researchers address contradictions in toxicity data for diazene derivatives?

- Methodology : Re-evaluate Ames test protocols (e.g., S9 metabolic activation) for mutagenicity assays. Cross-reference EPA/NIH spectral databases and NIST toxicity profiles to reconcile discrepancies in NOx emission thresholds reported for nitro-substituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.